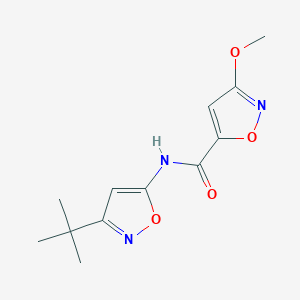

![molecular formula C8H6F3NO B2493053 2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile CAS No. 2107921-28-6](/img/structure/B2493053.png)

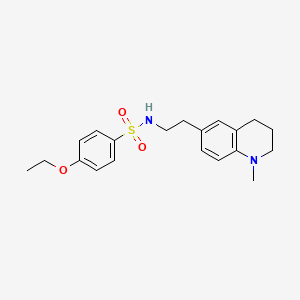

2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile is a compound that falls within the class of organofluorine chemistry, involving furan rings substituted with trifluoromethyl groups. These types of compounds are of significant interest due to their potential applications in materials science, pharmaceuticals, and agrochemicals, deriving from their unique chemical and physical properties.

Synthesis Analysis

The synthesis of furan derivatives often involves palladium-catalyzed reactions, electrochemical polymerizations, or multicomponent synthesis methods. For example, copper-catalyzed coupling cyclization has been developed for the efficient synthesis of 2,3,5-trisubstituted furans, suggesting a plausible synthetic route for similar compounds like this compound (Zhang et al., 2015).

Molecular Structure Analysis

Structural analyses of furan derivatives can be performed using techniques like NMR, X-ray diffraction, and DFT calculations to determine the precise molecular geometry and electronic structure. Such studies provide insights into the reactivity and stability of the molecule (Li et al., 2023).

Chemical Reactions and Properties

Furan compounds can undergo various chemical reactions, including electrophilic substitutions, nucleophilic additions, and polymerizations. Their reactivity is significantly influenced by the presence of electron-withdrawing groups like the trifluoromethyl group, which can affect their chemical stability and reactivity (Wang et al., 2019).

Physical Properties Analysis

The physical properties of furan derivatives, such as solubility, melting point, and boiling point, are crucial for their application in different domains. These properties are often determined experimentally and can be influenced by the molecular structure and the presence of functional groups (Demirboğa & Önal, 1999).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, define the applications and handling of furan derivatives. The presence of the trifluoromethyl group can enhance the acidity of adjacent hydrogen atoms, making them more susceptible to deprotonation and participating in nucleophilic substitutions (Salnikov et al., 2012).

Aplicaciones Científicas De Investigación

Electrochemical Applications

Electrochemical Polymerization 2-(thiophen-2-yl)furan, closely related to the compound , has been used in the facile electrochemical polymerization of a new simple hybrid poly(2-(thiophen-2-yl)furan). This compound has shown enhanced capacitance properties and is considered a promising electrode material for supercapacitor applications, especially when used with electrolytes based on boron trifluoride diethyl etherate (BFEE) (Mo, Zhou, Ma, & Xu, 2015).

Tunable Synthesis 2-Trifluoromethylated furans have been synthesized from the cyclization of β-ketonitriles with 3-bromo-1,1,1-trifluoroacetone mediated by bases. These furans, which share structural similarities with the mentioned compound, have shown excellent functional group tolerance for both aromatic and aliphatic β-ketonitriles (Wang, Chen, Wu, Wen, & Weng, 2019).

Chemical Synthesis and Analysis

Aza-Piancatelli Rearrangement Furan-2-yl(phenyl)methanol derivatives have been involved in smooth aza-Piancatelli rearrangement processes, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. The reaction is characterized by good yields, high selectivity, low catalyst loading, and faster reaction times, highlighting the versatility of furan derivatives in synthetic organic chemistry (Reddy et al., 2012).

Multicomponent Synthesis The multicomponent synthesis of substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles showcases the reactivity and utility of furan derivatives in complex molecular constructions, often leading to structures with potential pharmacological activities (Dyachenko, Nesterov, Dyachenko, & Chernykh, 2015).

Thermodynamic Properties Understanding the thermodynamic properties of furan derivatives, such as solubility in various organic solvents and enthalpies of fusion, is crucial for their application in different scientific domains. Studies like these provide valuable data for the application of these compounds in various fields, including material science and pharmaceutical formulations (Sobechko, Horak, Dibrivnyi, Obushak, & Goshko, 2019).

Sensing and Catalysis

Fluorometric Chemosensors Furan derivatives have been used to create novel amino acid-based fluorometric chemosensors for ion recognition, demonstrating the potential of these compounds in the development of new sensory materials and their application in biological and environmental monitoring (Esteves, Raposo, & Costa, 2016).

Ratiometric Fluorescent Sensors The creation of ratiometric fluorescent chemosensors based on furan derivatives for the selective recognition of ions like Yb3+ in solutions demonstrates the adaptability and utility of furan compounds in the field of analytical chemistry and sensor technology (Hosseini et al., 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of the compound 2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets within biological systems .

Mode of Action

Like many organic compounds, it is likely to interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and pi-stacking .

Pharmacokinetics

Its molecular weight (18914 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of how this compound affects cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .

As with all scientific research, our understanding of this compound will continue to evolve as more studies are conducted .

Propiedades

IUPAC Name |

2-[2-methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-5-6(2-3-12)7(4-13-5)8(9,10)11/h4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMISDNJZFDYHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CO1)C(F)(F)F)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2492975.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide](/img/no-structure.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2492982.png)

![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2492983.png)

![Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B2492984.png)

![Ethyl 2-[[2-(3-chloroquinoxalin-2-yl)-2-cyanoacetyl]amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2492985.png)

![2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamide](/img/structure/B2492990.png)

![N-(2-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2492991.png)